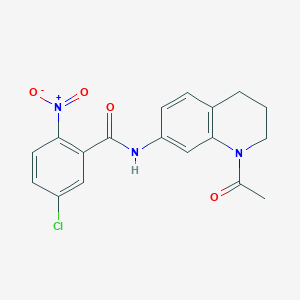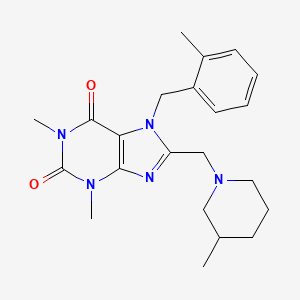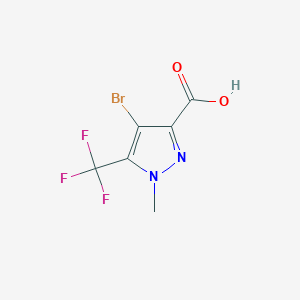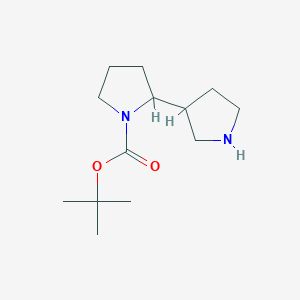
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The molecule also has acetyl, chloro, nitro, and benzamide functional groups, which can significantly influence its properties and reactivity.
Molecular Structure Analysis
The tetrahydroquinoline core of the molecule is a bicyclic structure with one nitrogen atom. The presence of multiple functional groups likely impacts the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetyl group could undergo reactions typical of esters, while the nitro group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the polarity of the molecule would be affected by the polar nitro and amide groups .科学的研究の応用
Heterocyclic Chemistry Applications
Research in heterocyclic chemistry has shown the importance of compounds related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide in the synthesis of complex heterocyclic structures. For instance, the study of the formation of heterocyclic rings containing nitrogen highlights the condensation reactions involving o-aminobenzamide with aldehydes and Schiff bases, yielding various quinazolinone derivatives (Hanumanthu et al., 1976). This research demonstrates the versatility of nitrobenzamide derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
Biochemical Research
In the realm of biochemical research, derivatives of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide have been explored for their potential biological activities. For example, the study of nitrofurantoin and its ability to form molecular complexes, including solvates and salts with different bases, provides insights into the structural and thermochemical properties of nitro compounds (Vangala et al., 2013). Such studies are essential for understanding the interaction of nitrobenzamide derivatives with biological molecules and their potential applications in drug development.
Material Science Applications
In material science, research on compounds related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide has contributed to the development of novel materials with unique properties. For instance, the synthesis and characterization of nickel complexes derived from nitroarylamine ligands, including their application in ethylene polymerization, illustrate the role of nitrobenzamide derivatives in catalysis and polymer science (Zhang et al., 2011). These materials have potential applications in creating new polymeric materials with improved mechanical and chemical properties.
将来の方向性
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-5-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-4-6-14(10-17(12)21)20-18(24)15-9-13(19)5-7-16(15)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPQSDIIPHINPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2571856.png)
![2-[(2-Fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2571858.png)
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571865.png)
![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2571866.png)

![1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2571868.png)


![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)

